molecular formula C12H15ClO4 B13934615 Methyl 3-chloro-5-(2-methoxyethoxy)-4-methylbenzoate

Methyl 3-chloro-5-(2-methoxyethoxy)-4-methylbenzoate

Cat. No.: B13934615
M. Wt: 258.70 g/mol
InChI Key: BJTJLLJUIMWWLC-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-(2-methoxyethoxy)-4-methylbenzoate is an organic compound with a complex structure It is a derivative of benzoic acid and contains various functional groups, including a chloro group, a methoxyethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-(2-methoxyethoxy)-4-methylbenzoate typically involves multiple steps. One common method includes the esterification of 3-chloro-5-(2-methoxyethoxy)-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-(2-methoxyethoxy)-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Methyl 3-chloro-5-(2-methoxyethoxy)-4-methylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-(2-methoxyethoxy)-4-methylbenzoate involves its interaction with specific molecular targets. The chloro group and methoxyethoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloro-4-methylbenzoate: Lacks the methoxyethoxy group, resulting in different chemical properties and reactivity.

    Methyl 3-chloro-5-methoxybenzoate: Contains a methoxy group instead of a methoxyethoxy group, leading to variations in solubility and biological activity.

    Methyl 3-chloro-5-(2-hydroxyethoxy)-4-methylbenzoate: The hydroxyethoxy group introduces different hydrogen bonding capabilities and reactivity.

Uniqueness

Methyl 3-chloro-5-(2-methoxyethoxy)-4-methylbenzoate is unique due to the presence of both chloro and methoxyethoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15ClO4

Molecular Weight

258.70 g/mol

IUPAC Name

methyl 3-chloro-5-(2-methoxyethoxy)-4-methylbenzoate

InChI

InChI=1S/C12H15ClO4/c1-8-10(13)6-9(12(14)16-3)7-11(8)17-5-4-15-2/h6-7H,4-5H2,1-3H3

InChI Key

BJTJLLJUIMWWLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)OC)OCCOC

Origin of Product

United States

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